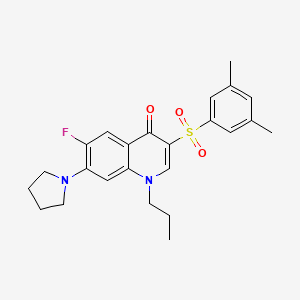

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of complex organic molecules often involves multi-step reactions, where the choice of reactants, catalysts, and conditions can significantly influence the yield and purity of the final product. For compounds similar to 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, one-pot synthesis methods have been explored, offering efficient pathways to construct quinoline derivatives (Lu & Shi, 2007). These methods often involve the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, producing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, is characterized by the presence of a heterocyclic quinoline core, which significantly influences their chemical behavior and interaction with biological molecules. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the precise structure and conformation of these compounds, revealing details such as ring conformations and substituent positioning, which are crucial for understanding their reactivity and potential applications (Wang et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, reflecting their complex reactivity patterns. For instance, reactions involving cycloadditions with sulfinyl dipolarophiles have been employed to synthesize pyrrolo[2,1-a]isoquinoline derivatives, highlighting the synthetic versatility of quinoline cores in accessing diverse heterocyclic frameworks (García Ruano et al., 2011). These reactions often proceed with high regio- and stereoselectivity, enabling the precise modification of the quinoline scaffold for targeted applications.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

This compound is synthesized for potential antiviral applications. For instance, Ivashchenko et al. (2014) synthesized compounds related to this structure, focusing on antiviral activity against viruses like influenza A and hepatitis C. However, the synthesized compounds showed limited activity against these viruses (Ivashchenko et al., 2014).

Antibacterial Agents

Johnson et al. (1989) explored the antibacterial potential of similar compounds. They synthesized 1,2-dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase, indicating potential as antibacterial agents (Johnson et al., 1989).

Antibacterial Drugs for Respiratory Pathogens

Odagiri et al. (2018) designed and synthesized compounds including this structure to develop potent antibacterial drugs for respiratory infections. They showed significant in vitro antibacterial activity against pathogens like MRSA and E. coli (Odagiri et al., 2018).

Activity Against Mycobacterium Tuberculosis

Guerrini et al. (2013) synthesized new fluoroquinolones, including compounds with structures related to the queried chemical. These were tested against Mycobacterium tuberculosis, showing promising activity (Guerrini et al., 2013).

Synthesis and Antimicrobial Study

Patel et al. (2010) studied the synthesis of fluoroquinolone-based compounds, including structures akin to the queried chemical, for antimicrobial applications. These compounds demonstrated significant antifungal and antibacterial activities (Patel et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-7-27-15-23(31(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-8-5-6-9-26/h10-15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEGIXFYSZKIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)

![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)

![Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2487090.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)